

CAS number and IUPAC name for (S)-3-Aminotetrahydrofuran

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Compound of Interest

Compound Name: (S)-3-Aminotetrahydrofuran

Cat. No.: B021383

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A Technical Guide to (S)-3-Aminotetrahydrofuran

(S)-3-Aminotetrahydrofuran, a chiral heterocyclic amine, is a valuable building block in medicinal chemistry and drug development. Its unique structural features make it a key intermediate in the synthesis of various pharmaceutical compounds. This document provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and a workflow visualization for its preparation.

Chemical and Physical Properties

The fundamental physicochemical properties of **(S)-3-Aminotetrahydrofuran** are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value
IUPAC Name	(3S)-oxolan-3-amine[1]
CAS Number	104530-79-2[1][2]
Molecular Formula	C ₄ H ₉ NO[1]
Molecular Weight	87.12 g/mol [1]
Appearance	Off-white to brown crystalline powder or flakes, or liquid[3]
Density	1.012 g/mL at 25 °C
Boiling Point	125.6 ± 33.0 °C (Predicted)[2]
Flash Point	48.9 °C (120.0 °F)
Refractive Index	n _{20/D} 1.458
pKa	8.90 ± 0.20 (Predicted)[2][3]

Experimental Protocol: Synthesis from L-Aspartic Acid

A common and efficient method for the industrial production of **(S)-3-Aminotetrahydrofuran** hydrochloride involves a multi-step synthesis starting from the readily available and inexpensive chiral precursor, L-aspartic acid. This process is advantageous due to its simple operation, mild reaction conditions, and high product purity.[4]

Overall Synthetic Scheme: The synthesis proceeds through six key stages: acylation, esterification, reduction, cyclization, hydrolysis, and salification.[4]

Step 1: Acylation of L-Aspartic Acid This initial step serves to protect the amino group of the starting material.

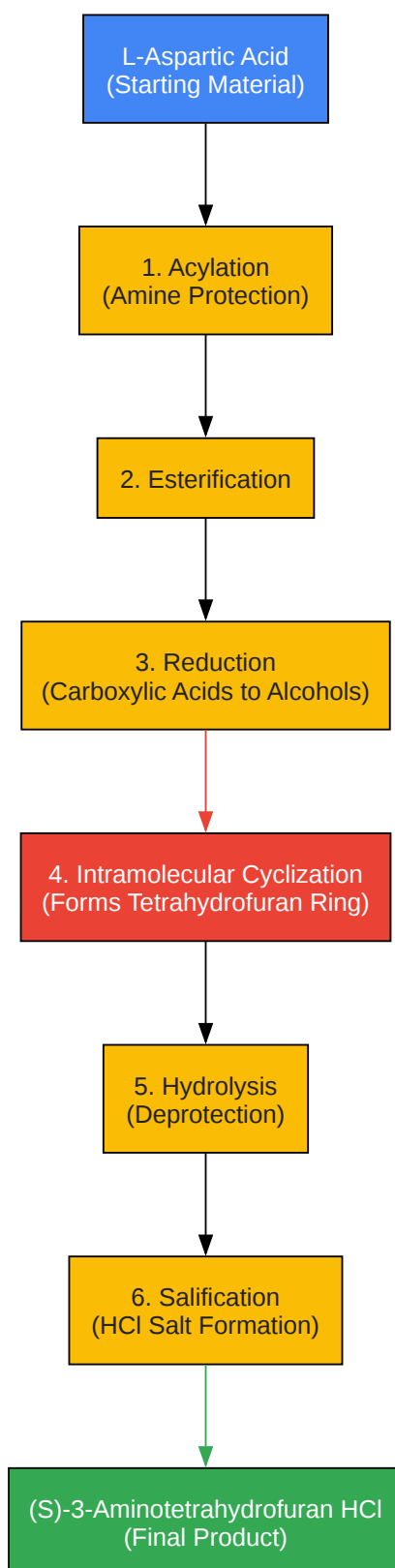
- Materials: L-aspartic acid, sodium hydroxide, phosphoric acid, benzoyl chloride, toluene, and water.
- Procedure:

- In a reaction vessel, dissolve sodium hydroxide in water with stirring.
- Add L-aspartic acid to the solution and continue stirring for 30 minutes.
- A solution of benzoyl chloride in toluene and phosphoric acid are added dropwise to the reaction mixture. The reaction is allowed to proceed for 2 hours.
- After the reaction, the layers are separated. The pH of the aqueous layer is adjusted to 2-3 using 36% hydrochloric acid, which induces precipitation.
- The mixture is stirred for 3 hours, and the resulting solid is collected by suction filtration, washed, and dried to yield (S)-2-benzoyl-aspartic acid.[4]

Note: The subsequent steps of esterification, reduction, cyclization, hydrolysis, and salification are performed to convert the acylated intermediate into the final product, **(S)-3-aminotetrahydrofuran** hydrochloride. These steps typically involve standard organic chemistry transformations.

Visualization of Synthetic Workflow

The following diagram illustrates the logical progression of the synthetic route from L-aspartic acid to **(S)-3-Aminotetrahydrofuran** hydrochloride.



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Caption: Synthetic pathway for **(S)-3-Aminotetrahydrofuran HCl**.

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